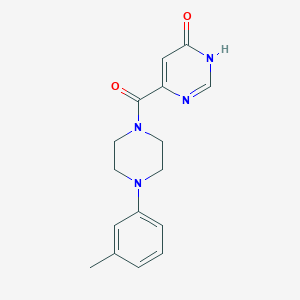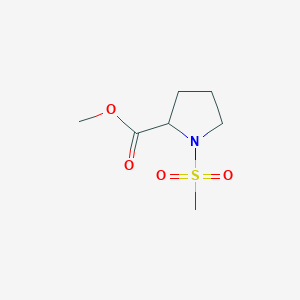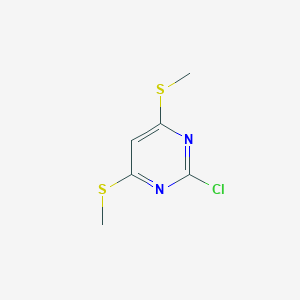![molecular formula C13H8ClN3OS B2742266 4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-58-7](/img/structure/B2742266.png)
4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are characterized by various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer .
Synthesis Analysis
The synthesis of similar compounds involves a series of processes starting with the synthesis of thieno [2,3 -d ]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea . The yield of the synthesized compound was reported to be 77%, with a melting point of 137–139°C .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by 1H and 13C NMR spectrometry . For instance, the 1H NMR spectrum of a similar compound, 2-Chloro-N-[4-(trifluoromethyl)pyridin-2-yl]thieno[2,3-d]pyrimidin-4-amine, showed peaks at δ, ppm: 6.88 d (1H, J = 3.8 Hz, CH, thiophene), 7.31 d (1H, J = 2.2 Hz, CH, thiophene), 7.53–7.58 m (2H, CH, pyridine), 8.07 s (1H, CH, pyridine), 8.98 s (1H, NH) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . The sequence of processes employed for synthesis started with the synthesis of thieno [2,3 -d ]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. For instance, 2-Chloro-N-[4-(trifluoromethyl)pyridin-2-yl]thieno[2,3-d]pyrimidin-4-amine is an off-white solid, with a yield of 77%, and a melting point of 137–139°C .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Reactions : Thieno[2,3-d]pyrimidine derivatives are synthesized through various chemical reactions, showcasing their versatility in organic chemistry. For instance, a method involves chloroacylation and further reactions to produce bioactive compounds. These synthesis pathways are crucial for developing compounds with enhanced antimicrobial and anti-inflammatory properties (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Catalytic Synthesis : A green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones through a catalytic four-component reaction demonstrates the importance of these compounds in sustainable chemistry. This method emphasizes step economy and reduced environmental impact (Shi et al., 2018).
Biological Activities
Antimicrobial and Anti-inflammatory Activities : New derivatives of 4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide have shown promising results as antimicrobial and anti-inflammatory agents. The modification of the thieno[2,3-d]pyrimidine ring structure significantly enhances these activities, providing a pathway for the development of new therapeutic agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Antifungal and Antitubercular Activities : Synthesis of pyrimidine-azitidinone analogues and their evaluation for antimicrobial, antitubercular, and antioxidant activities further highlight the potential of these compounds in addressing various infectious diseases. These studies contribute to the ongoing search for new, effective antimicrobial agents (Chandrashekaraiah et al., 2014).
VEGFR3 Inhibition for Cancer Therapy : The discovery and development of thieno[2,3-d]pyrimidine derivatives as selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors showcase the application of these compounds in cancer therapy. Such compounds offer a novel approach to treating metastatic breast cancer, emphasizing the therapeutic potential of thieno[2,3-d]pyrimidin-4-yl derivatives in oncology (Li et al., 2021).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and energy metabolism.
Mode of Action
The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it
Biochemical Pathways
The compound’s interaction with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway . This can have downstream effects on energy metabolism within the cell.
Result of Action
It has been observed that compounds of this class have diverse biological activities, includingantimicrobial , antitubercular , antifungal , antiviral , anti-inflammatory , antidiabetic , antioxidant , and anticancer activities .
Future Directions
Future research could focus on the design and synthesis of N-pyridine substituted 2-chloro-thieno [2,3- d ]pyrimidin-4-amine derivatives and studying their in vitro activity against some microorganisms . The potential inhibitory activity of the synthesized compounds on kinases could also be assessed .
Biochemical Analysis
Biochemical Properties
It has been reported that thieno[2,3-d]pyrimidin-4-amine derivatives, a related class of compounds, have been docked against the acetyl-CoA carboxylase enzyme . This suggests that 4-Chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide might interact with this enzyme or similar biomolecules, potentially influencing biochemical reactions.
Cellular Effects
Related thieno[2,3-d]pyrimidin-4-amine derivatives have demonstrated moderate antimicrobial activity against various bacteria and fungi . This suggests that this compound might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been shown to interact with the acetyl-CoA carboxylase enzyme . This interaction could potentially lead to changes in enzyme activity, binding interactions with other biomolecules, and alterations in gene expression.
properties
IUPAC Name |
4-chloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3OS/c14-9-3-1-8(2-4-9)12(18)17-11-10-5-6-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZLKYRVDSWFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide](/img/structure/B2742184.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate](/img/structure/B2742185.png)
![4-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2742189.png)


![Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2742197.png)


![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2742201.png)

![Methyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2742203.png)
![Cyclohexyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone](/img/structure/B2742205.png)
